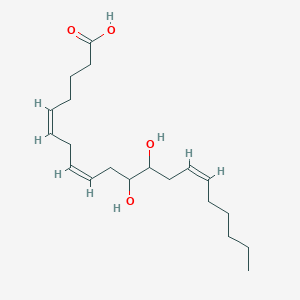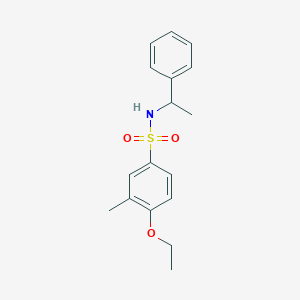![molecular formula C19H27NO3S B223335 N-[2-(1-Adamantyl)ethyl]-4-methoxybenzenesulfonamide](/img/structure/B223335.png)
N-[2-(1-Adamantyl)ethyl]-4-methoxybenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(1-Adamantyl)ethyl]-4-methoxybenzenesulfonamide, also known as ABE-404, is a chemical compound that has been extensively studied for its potential therapeutic applications. ABE-404 belongs to the class of sulfonamide-based drugs, which have been widely used in the treatment of various diseases, including cancer, diabetes, and bacterial infections.
Mechanism of Action
The exact mechanism of action of N-[2-(1-Adamantyl)ethyl]-4-methoxybenzenesulfonamide is not fully understood. However, studies have suggested that this compound inhibits the activity of the enzyme carbonic anhydrase IX (CA IX), which is overexpressed in many cancer cells and is involved in tumor growth and metastasis. Inhibition of CA IX activity by this compound leads to a decrease in tumor cell proliferation and an increase in apoptosis.
This compound has also been shown to inhibit the activity of bacterial enzymes, such as β-lactamase and dihydropteroate synthase, which are involved in bacterial cell wall synthesis and folate metabolism, respectively. Inhibition of these enzymes by this compound leads to bacterial cell death.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer cells, this compound has been shown to decrease the expression of various proteins involved in cell proliferation, survival, and metastasis. This compound has also been shown to increase the expression of proteins involved in apoptosis and cell cycle arrest.
In bacterial cells, this compound has been shown to disrupt cell wall synthesis and folate metabolism, leading to bacterial cell death. This compound has also been shown to inhibit the formation of biofilms, which are a key mechanism for bacterial colonization and infection.
Advantages and Limitations for Lab Experiments
One of the major advantages of N-[2-(1-Adamantyl)ethyl]-4-methoxybenzenesulfonamide for lab experiments is its low toxicity towards human cells. This allows for higher concentrations of this compound to be used in experiments without causing significant harm to the cells. Another advantage is its potent antibacterial and anti-cancer properties, which make it a promising candidate for the development of new drugs.
One of the limitations of this compound for lab experiments is its low solubility in aqueous solutions, which can make it difficult to work with. Another limitation is its relatively low yield in the synthesis process, which can make it expensive to produce in large quantities.
Future Directions
There are several future directions for the research and development of N-[2-(1-Adamantyl)ethyl]-4-methoxybenzenesulfonamide. One direction is the optimization of the synthesis process to increase the yield and reduce the cost of production. Another direction is the development of new formulations of this compound that improve its solubility in aqueous solutions.
In terms of therapeutic applications, one direction is the further exploration of this compound's anti-cancer properties, including its potential use in combination with other anti-cancer drugs. Another direction is the development of this compound as a topical antibacterial agent for the treatment of skin infections.
Conclusion:
In conclusion, this compound is a promising chemical compound that has been extensively studied for its potential therapeutic applications. Its anti-cancer and antibacterial properties make it a promising candidate for the development of new drugs. Further research is needed to optimize the synthesis process, improve its solubility, and explore its potential therapeutic applications.
Synthesis Methods
The synthesis of N-[2-(1-Adamantyl)ethyl]-4-methoxybenzenesulfonamide involves a multi-step process that requires the use of various chemicals and reagents. The first step involves the reaction of 1-adamantylamine with 4-methoxybenzenesulfonyl chloride to form the intermediate compound, N-[2-(1-adamantyl)ethyl]-4-methoxybenzenesulfonyl chloride. This intermediate is then reacted with ammonia to form the final product, this compound. The overall yield of the synthesis process is around 50%.
Scientific Research Applications
N-[2-(1-Adamantyl)ethyl]-4-methoxybenzenesulfonamide has been extensively studied for its potential therapeutic applications. One of the major areas of research has been its anti-cancer properties. Studies have shown that this compound can inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. This compound has also been shown to induce apoptosis (programmed cell death) in cancer cells, which is a key mechanism for the treatment of cancer.
Another area of research has been the potential use of this compound in the treatment of bacterial infections. Studies have shown that this compound has potent antibacterial activity against a wide range of bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE). This compound has also been shown to have low toxicity towards human cells, which is a key advantage for its potential use as an antibacterial agent.
properties
Molecular Formula |
C19H27NO3S |
|---|---|
Molecular Weight |
349.5 g/mol |
IUPAC Name |
N-[2-(1-adamantyl)ethyl]-4-methoxybenzenesulfonamide |
InChI |
InChI=1S/C19H27NO3S/c1-23-17-2-4-18(5-3-17)24(21,22)20-7-6-19-11-14-8-15(12-19)10-16(9-14)13-19/h2-5,14-16,20H,6-13H2,1H3 |
InChI Key |
SSEATBRBDSYAJJ-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NCCC23CC4CC(C2)CC(C4)C3 |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NCCC23CC4CC(C2)CC(C4)C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![Ethyl 4-[(3-tert-butyl-4-ethoxyphenyl)sulfonyl]-1-piperazinecarboxylate](/img/structure/B223288.png)







![N-[1-(1-Adamantyl)propyl]-3,4-dimethoxybenzenesulfonamide](/img/structure/B223343.png)
